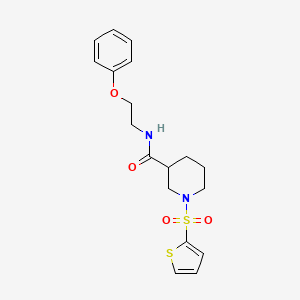

![molecular formula C19H21ClN2O6S B4632329 methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)

methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate

Overview

Description

The compound , due to its complex structure involving chloro, methoxy, methylsulfonyl, and benzoate groups, is likely involved in specialized chemical synthesis and applications in organic chemistry. Research in related areas focuses on the development of novel synthetic pathways, understanding molecular structures, and exploring the chemical and physical properties of such compounds.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. Techniques such as methylation, ethylation, and oxidation are common in creating the specific functional groups present in the target molecule (Wang Yu, 2008). For instance, the introduction of sulfonyl and methoxy groups can be achieved through targeted synthetic pathways, employing catalysts and specific reagents for desired transformations.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like IR, 1H NMR, and MS play a crucial role in determining the molecular structure of complex organic compounds. These techniques help elucidate the arrangement of atoms and the configuration of functional groups within the molecule, providing insights into its geometric and electronic structure (C. Chan, J. C. Ma, T. Mak, 1977).

Chemical Reactions and Properties

Understanding the reactivity and interaction of the compound with various reagents is essential for exploring its potential applications and stability. The presence of functional groups such as sulfonyl, methoxy, and benzoate affects its reactivity patterns, engaging in reactions like alkylation, oxidation, and cyclopropanations, which can be pivotal in synthesizing related compounds (K. Ohkata, Kohichi. Takee, K. Akiba, 1985).

Scientific Research Applications

Synthesis Methods and Chemical Properties

The synthesis of complex organic compounds often involves multi-step reactions that yield intermediates with specific functional groups. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in drug synthesis, illustrates a method that could be relevant for synthesizing compounds with similar structural features. This process starts with methylation, followed by thiocyanation, ethylation, and finally oxidation, achieving a total yield of 24.5%. Such methods highlight the intricate steps necessary for constructing complex molecules (Wang Yu, 2008).

Reactions involving organophosphorus compounds showcase the diversity of routes to synthesize heterocyclic phosphorus compounds. These reactions are pivotal for creating molecules with varying functional groups and structural frameworks, indicating the broad applicability of such methodologies in organic synthesis (A. El‐Barbary & S. Lawesson, 1981).

The development of catalysts for green chemistry applications, such as the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrates the importance of environmentally friendly and efficient synthesis methods. These approaches not only streamline the production of complex molecules but also contribute to sustainability in chemical research (A. Moosavi‐Zare et al., 2013).

properties

IUPAC Name |

methyl 3-[[2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetyl]amino]-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O6S/c1-12-14(19(24)28-3)6-5-7-16(12)21-18(23)11-22(29(4,25)26)13-8-9-17(27-2)15(20)10-13/h5-10H,11H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVMWOUIGIVHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)

![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)

![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)

![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)

![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)

![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)

![7-(2-furyl)-N-[2-(phenylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632364.png)